molecular formula C14H27ClN2O3 B1435130 (3S)-5-Methyl-3-{[2-(pyrrolidin-2-yl)acetamido]methyl}hexanoic acid hydrochloride CAS No. 1909301-35-4

(3S)-5-Methyl-3-{[2-(pyrrolidin-2-yl)acetamido]methyl}hexanoic acid hydrochloride

Katalognummer: B1435130
CAS-Nummer: 1909301-35-4
Molekulargewicht: 306.83 g/mol
InChI-Schlüssel: KSBCIESMYXKZQB-YLIVSKOQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3S)-5-Methyl-3-{[2-(pyrrolidin-2-yl)acetamido]methyl}hexanoic acid hydrochloride is a recognized inhibitor of Cathepsin C (CTSC, also known as dipeptidyl peptidase I), a lysosomal cysteine protease that plays a critical role in the activation of various granule-associated serine proteases in cytotoxic T lymphocytes, natural killer cells, and neutrophils. By selectively inhibiting CTSC, this compound effectively prevents the maturation of key pro-inflammatory and pro-apoptotic mediators, including granzymes, neutrophil elastase, cathepsin G, and proteinase-3. This mechanism underpins its significant research value in the study of neutrophil-dominated inflammatory conditions, such as chronic obstructive pulmonary disease (COPD), bronchiectasis, and rheumatoid arthritis. Investigations utilizing this inhibitor have been pivotal in elucidating the pathophysiological role of CTSC in immune cell regulation and the subsequent amplification of inflammatory cascades. Consequently, it serves as a vital pharmacological tool for dissecting protease-driven signaling pathways and for validating CTSC as a therapeutic target in preclinical models of autoimmune and inflammatory diseases. The compound's high selectivity and potency make it particularly useful for research aimed at developing novel anti-inflammatory and immunomodulatory strategies.

Eigenschaften

IUPAC Name

(3S)-5-methyl-3-[[(2-pyrrolidin-2-ylacetyl)amino]methyl]hexanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3.ClH/c1-10(2)6-11(7-14(18)19)9-16-13(17)8-12-4-3-5-15-12;/h10-12,15H,3-9H2,1-2H3,(H,16,17)(H,18,19);1H/t11-,12?;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSBCIESMYXKZQB-YLIVSKOQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(CC(=O)O)CNC(=O)CC1CCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](CC(=O)O)CNC(=O)CC1CCCN1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthesis of (S)-(+)-3-(aminomethyl)-5-methyl hexanoic acid

One of the foundational intermediates, (S)-(+)-3-(aminomethyl)-5-methyl hexanoic acid, can be synthesized via asymmetric synthesis or resolution methods. According to patent US20080306292A1, the process involves:

  • Use of pyrophoric reagents such as butyl lithium for lithiation steps.
  • Reaction with appropriate electrophiles to introduce the aminomethyl group.
  • Control of reaction conditions to maintain stereochemical integrity.
  • The overall yield is moderate, around 59-65%.

This intermediate is essential for subsequent coupling with the pyrrolidinyl acetamido group.

Coupling with 2-(Pyrrolidin-2-yl)acetamido Group

The coupling step involves forming an amide bond between the amino group of the hexanoic acid derivative and the acetamido group attached to the pyrrolidine ring. Key aspects include:

  • Activation of Carboxylic Acid: Using coupling agents such as carbodiimides (e.g., EDC, DCC) or acid chlorides to activate the carboxyl group.
  • Solvent Choice: Polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM) are commonly used to enhance solubility and reaction rate.
  • Temperature Control: Reactions are typically conducted at low to ambient temperatures to minimize side reactions and racemization.
  • Purification: The crude product is purified by crystallization or chromatography.

Formation of Hydrochloride Salt

The final step involves converting the free base into its hydrochloride salt:

  • Reaction with hydrochloric acid in a suitable solvent (e.g., ethanol or ethereal solution).
  • Precipitation or crystallization of the hydrochloride salt.
  • Filtration and drying under controlled temperature (around 4 °C) to obtain a stable product.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Dichloromethane, DMF, ethanol Polar solvents improve solubility but may cause side reactions
Temperature 0 °C to 40 °C Lower temperatures preferred to avoid racemization
pH Acidic conditions for salt formation (pH ~1.5) Ensures hydrochloride salt formation
Reaction Time Several hours to overnight Depends on reagent and scale
Purification Method Crystallization, filtration, chromatography Critical for high purity and stereochemical integrity

Characterization Techniques

To confirm the identity and purity of the synthesized compound, the following analytical methods are employed:

Research Findings and Yield Data

  • The overall yield for the synthesis of related intermediates such as (S)-(+)-3-(aminomethyl)-5-methyl hexanoic acid is reported to be around 59-65%, indicating moderate efficiency.
  • The choice of solvent and temperature significantly influences the yield and purity of the final hydrochloride salt.
  • Polar solvents enhance solubility but require careful control to avoid side reactions.
  • Crystallization techniques using seed crystals and controlled cooling are effective for obtaining high-purity enantiomers.

Summary Table of Preparation Steps

Step Description Key Considerations Typical Yield (%)
1. Synthesis of Aminomethyl Hexanoic Acid Lithiation and electrophilic substitution Use of pyrophoric reagents, stereocontrol 59-65
2. Amide Bond Formation Coupling with 2-(pyrrolidin-2-yl)acetamido Solvent choice, temperature control Variable
3. Hydrochloride Salt Formation Acidification and crystallization pH control, temperature, purification High (near quantitative)

Analyse Chemischer Reaktionen

Types of Reactions

(3S)-5-Methyl-3-{[2-(pyrrolidin-2-yl)acetamido]methyl}hexanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

The compound has been investigated for its role as a pharmaceutical intermediate. Its unique structure, which includes a pyrrolidine moiety, suggests that it may possess specific pharmacological properties that could be harnessed in drug formulation.

Case Studies

  • Antidepressant Properties : Research indicates that compounds similar to (3S)-5-Methyl-3-{[2-(pyrrolidin-2-yl)acetamido]methyl}hexanoic acid hydrochloride exhibit potential as antidepressants due to their ability to modulate neurotransmitter levels in the brain. This could lead to new treatments for mood disorders.
  • Neurological Applications : The compound's interaction with neurotransmitter systems may also position it as a candidate for treating neurodegenerative diseases. Studies have explored its effects on synaptic plasticity and neuroprotection.

Synthetic Chemistry

The synthesis of (3S)-5-Methyl-3-{[2-(pyrrolidin-2-yl)acetamido]methyl}hexanoic acid hydrochloride has been documented, showcasing methods that can be adapted for large-scale production. This aspect is crucial for its commercial viability.

Biochemical Research

This compound is also being studied for its biochemical interactions within cellular systems. Its ability to influence metabolic pathways makes it a candidate for research into metabolic disorders.

Wirkmechanismus

The mechanism of action of (3S)-5-Methyl-3-{[2-(pyrrolidin-2-yl)acetamido]methyl}hexanoic acid hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (3S)-5-Methyl-3-{[2-(pyrrolidin-2-yl)acetamido]methyl}pentanoic acid hydrochloride
  • (3S)-5-Methyl-3-{[2-(pyrrolidin-2-yl)acetamido]methyl}butanoic acid hydrochloride

Uniqueness

(3S)-5-Methyl-3-{[2-(pyrrolidin-2-yl)acetamido]methyl}hexanoic acid hydrochloride is unique due to its specific structural features, such as the length of the hexanoic acid chain and the presence of the pyrrolidine ring. These structural elements contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

This article provides a comprehensive overview of (3S)-5-Methyl-3-{[2-(pyrrolidin-2-yl)acetamido]methyl}hexanoic acid hydrochloride, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds. Further research is essential to fully understand its potential and applications in various fields.

Q & A

Q. What analytical methods are recommended for characterizing the enantiomeric purity of (3S)-5-Methyl-3-{[2-(pyrrolidin-2-yl)acetamido]methyl}hexanoic acid hydrochloride?

  • Methodological Answer : Enantiomeric purity can be assessed using chiral HPLC with ion-pair reagents (e.g., hexanesulfonic acid) to enhance separation efficiency. Adjusting the mobile phase pH to 2.0 improves resolution of stereoisomers by modulating ionization states . Complementary techniques like NMR (e.g., chiral shift reagents) and polarimetry validate results. For structural confirmation, high-resolution mass spectrometry (HRMS) and FTIR are essential .

Q. How can researchers determine aqueous solubility given limited experimental data for this compound?

  • Methodological Answer : If solubility data are unavailable, employ the shake-flask method: suspend excess compound in buffered solutions (pH 1–13), agitate for 24–48 hours, and quantify solubility via HPLC-UV or LC-MS. For low solubility, use a saturation solubility protocol with equilibrium dialysis . Computational models (e.g., Abraham solvation parameters) may provide preliminary estimates.

Q. What safety precautions are critical during handling and storage?

  • Methodological Answer :
  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Work in a fume hood to avoid inhalation of fine particles.
  • Storage : Keep in airtight containers at 2–8°C, protected from light. Avoid contact with strong acids/bases due to potential decomposition .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with saline for 15 minutes .

Advanced Research Questions

Q. How to design a stability study under varying pH, temperature, and oxidative stress?

  • Methodological Answer :
  • Stress Conditions :
  • pH : Expose to buffers (pH 2–12) at 25°C and 40°C.
  • Thermal Stability : Incubate at 40°C, 60°C, and 80°C for 1–4 weeks.
  • Oxidation : Treat with 3% H₂O₂ and monitor degradation via HPLC.
  • Analysis : Quantify degradation products using UPLC-QTOF-MS. Compare results to pharmacopeial guidelines for impurity thresholds (e.g., ICH Q1A) .

Q. What strategies optimize synthetic yield while minimizing byproduct formation?

  • Methodological Answer :
  • Reaction Optimization : Screen catalysts (e.g., Pd/C for hydrogenation) and solvents (polar aprotic vs. non-polar) to improve regioselectivity.
  • Purification : Use gradient flash chromatography (C18 silica) or recrystallization (ethanol/water mixtures) to isolate the target compound. Monitor intermediates via in-situ FTIR or LC-MS .
  • Byproduct Analysis : Characterize impurities (e.g., diastereomers or acylated derivatives) using preparative TLC and NMR .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :
  • Assay Validation : Ensure consistent cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., serum-free media, incubation time).
  • Purity Verification : Confirm compound integrity (>98% purity via HPLC) and enantiomeric excess (>99% via chiral chromatography).
  • Mechanistic Studies : Use knockdown models (siRNA) or competitive binding assays to isolate target interactions .

Q. How to assess metabolic stability using in vitro models?

  • Methodological Answer :
  • Hepatocyte/Microsome Incubation : Incubate with liver microsomes (human/rat) and NADPH cofactor. Terminate reactions at 0, 15, 30, and 60 minutes with ice-cold acetonitrile.
  • Quantification : Analyze parent compound depletion via LC-MS/MS. Calculate half-life (t₁/₂) and intrinsic clearance (CLint) using nonlinear regression .
  • Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect phase I/II metabolites (e.g., hydroxylation, glucuronidation).

Data Contradiction Analysis

Q. How to address discrepancies in partition coefficient (logP) values derived from different computational tools?

  • Methodological Answer :
  • Experimental Validation : Perform shake-flask measurements using octanol/water systems. Validate via reversed-phase HPLC retention time extrapolation.
  • Software Calibration : Compare outputs from ChemAxon, ACD/Labs, and Molinspiration. Adjust atomic contribution parameters based on experimental data .

Q. Why do NMR spectra show unexpected peaks despite high HPLC purity?

  • Methodological Answer :
  • Impurity Profiling : Use 2D NMR (COSY, HSQC) to identify minor contaminants (e.g., residual solvents or diastereomers).
  • Dynamic Effects : Assess tautomerism or rotameric equilibria via variable-temperature NMR (−20°C to 60°C) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3S)-5-Methyl-3-{[2-(pyrrolidin-2-yl)acetamido]methyl}hexanoic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
(3S)-5-Methyl-3-{[2-(pyrrolidin-2-yl)acetamido]methyl}hexanoic acid hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.